6-fluoro-4-(3-fluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound belongs to the benzothiazine-dione class, characterized by a 1λ⁶-benzothiazine-1,1-dione core with a sulfur atom in a hexavalent oxidation state. Its structure includes:
- A 6-fluoro substituent on the benzothiazine ring, enhancing electron-withdrawing properties.
- A 3-fluorophenyl group at position 4, contributing steric and electronic effects.
Fluorine substituents may enhance metabolic stability and bioavailability compared to non-halogenated analogs .
Properties
IUPAC Name |
[6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWIZHRWRCFUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-fluoro-4-(3-fluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Research indicates that compounds within the benzothiazine class often exhibit their biological activity through modulation of various cellular pathways. Specifically, they may interact with:
- Protein Kinases : Compounds similar to the target compound have been shown to modulate protein kinase activity, influencing cellular proliferation and survival pathways .
- Calcium Channels : Some derivatives exhibit significant inhibition of T-type calcium channels, which are implicated in cancer cell proliferation and survival .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of benzothiazine derivatives. For instance:
- Cytotoxicity : In vitro studies have demonstrated that related compounds can induce cytotoxic effects in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. The IC50 values for these compounds often fall within the low micromolar range (e.g., 5.9 μM for certain derivatives) indicating potent activity .
- Mechanistic Insights : The mechanism underlying this cytotoxicity is often linked to the blockade of calcium channels and subsequent induction of apoptosis in cancer cells .
Pharmacokinetics and Metabolic Stability
The metabolic stability of such compounds is crucial for their therapeutic application. Research has shown that certain fluoro-substituted derivatives exhibit improved liver microsomal stability compared to their non-fluorinated counterparts, suggesting that fluorination may enhance pharmacokinetic profiles .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Fluoro-substituted Derivatives :
- Clinical Trials :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various human tumor cell lines. For instance, preliminary tests conducted by the National Cancer Institute (NCI) indicated that compounds similar to 6-fluoro-4-(3-fluorophenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione demonstrated promising growth inhibition rates across multiple cancer types .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF7 | 15.72 | Breast Cancer |
| SKOV-3 | 12.53 | Ovarian Cancer |
| A549 | 18.00 | Lung Cancer |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product . The synthetic routes generally include the formation of the benzothiazine core followed by functionalization with fluorinated phenyl groups and pyrrolidine derivatives.
Case Study 1: Antitumor Efficacy
A detailed study assessed the efficacy of a series of benzothiazine derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on understanding the structure-activity relationship (SAR) of benzothiazine derivatives revealed that modifications at specific positions on the benzothiazine ring could enhance anticancer activity. This study provided insights into how different substituents affect biological activity, guiding future drug design efforts .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds, sourced from Life Chemicals, highlight key differences in substituents, physicochemical properties, and commercial availability:
Table 1: Structural and Commercial Comparison
Key Differences:
Substituent Effects :
- Fluoro vs. Chloro at Position 6 : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase dipole interactions compared to chlorine. This may favor target binding in hydrophobic pockets .
- Phenyl Group Modifications :
- 3,4-Dimethoxyphenyl () introduces electron-donating methoxy groups, increasing lipophilicity (higher LogP) compared to fluorine’s electron-withdrawing effects .
Synthetic Considerations :
- Introducing chlorine (–6) vs. fluorine (Target, ) requires distinct halogenation strategies. Fluorination often demands specialized reagents (e.g., DAST or Deoxo-Fluor), while chlorination may use simpler electrophilic agents.
Research Implications and Limitations
- Structural Flexibility: The pyrrolidine-1-carbonyl group in all compounds allows conformational adaptability, which could be analyzed via Cremer-Pople puckering coordinates to assess ring non-planarity.
- Data Gaps: No comparative pharmacological or solubility data are available in the provided evidence. Further studies using X-ray crystallography (e.g., SHELX ) or computational modeling are needed to correlate substituent effects with bioactivity.
- Commercial Utility : Life Chemicals’ pricing reflects scale-dependent costs, with smaller quantities (1–5 mg) priced lower ($54–$69), making them accessible for initial screenings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
